![molecular formula C14H22N2O3 B2725331 N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide CAS No. 2361863-26-3](/img/structure/B2725331.png)
N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide, also known as CX-5461, is a synthetic small molecule that has been identified as a promising anticancer agent. It was first discovered in 2006 and has since been extensively studied for its potential use in cancer therapy.
Mécanisme D'action
N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide selectively binds to the DNA of cancer cells and inhibits the activity of RNA polymerase I, leading to the suppression of ribosomal RNA synthesis and the induction of cancer cell death. This mechanism of action is unique and specific to cancer cells, making it an attractive therapeutic target.
Biochemical and Physiological Effects:
Studies have shown that N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide inhibits the growth of various types of cancer cells, including breast cancer, ovarian cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide has been found to have minimal toxicity to normal cells, making it a potentially safe and effective cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide is its specificity for cancer cells, which makes it a promising therapeutic target. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, its mechanism of action may also affect normal cells, leading to potential side effects.
Orientations Futures
There are several potential future directions for the use of N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide in cancer therapy. One area of research is the development of combination therapies that incorporate N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide with other anticancer agents to enhance its effectiveness. Another potential direction is the investigation of N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide in the treatment of specific types of cancer, such as pancreatic cancer or glioblastoma. Additionally, further studies are needed to better understand the mechanism of action of N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide and to identify potential biomarkers that can predict its efficacy in cancer patients.
Méthodes De Synthèse
The synthesis of N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide involves several steps, including the reaction of 2-cyano-3-methylbut-2-enoic acid with N-methyl-N-(2-bromoethyl)amine to yield the intermediate compound. This intermediate is then reacted with 1-(oxan-4-yl)cyclopropanamine to form the final product, N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide.
Applications De Recherche Scientifique
N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth of cancer cells. This unique mechanism of action makes it a promising candidate for the treatment of various types of cancer, including solid tumors and hematological malignancies.
Propriétés
IUPAC Name |
N-methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-13(18)16(2)10-12(17)15-14(6-7-14)11-4-8-19-9-5-11/h3,11H,1,4-10H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYKANRFHKAIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CC1)C2CCOCC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-({[1-(oxan-4-yl)cyclopropyl]carbamoyl}methyl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.